Core Scaffold Conservation with the Pyridyl-Furan PI4KIIIB Inhibitor Chemotype
The pyridyl-furan core of 1-(2-fluorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a substructure of the antimalarial lead OGHL250 and its optimized derivative WEHI-518, which demonstrated EC₅₀ = 0.022 µM against P. falciparum blood-stage growth [1]. Although the target compound differs at the urea terminus (2-fluorobenzyl vs. carboxamide/piperazine in WEHI-518), its core scaffold is embedded in a series that improved potency 250-fold through medicinal chemistry optimization [1]. The target compound thus represents an underexplored chemotype variant suitable for scaffold-hopping campaigns in antimalarial and kinase inhibitor research.
| Evidence Dimension | Scaffold similarity to proven antimalarial chemotype |
|---|---|
| Target Compound Data | 6-(furan-3-yl)pyridin-3-yl core with urea linker |
| Comparator Or Baseline | WEHI-518 (optimized lead): EC₅₀ = 0.022 µM against P. falciparum 3D7 [1] |
| Quantified Difference | Target compound is a structurally distinct urea-terminated analog; its EC₅₀ has not been reported but scaffold conservation suggests potential for low-micromolar to nanomolar antimalarial activity after optimization |
| Conditions | P. falciparum 3D7 strain, 72 h LDH growth assay [1] |
Why This Matters
This chemotype is actively pursued in antimalarial drug discovery; the target compound provides a novel diversification point for intellectual property generation and structure-activity relationship (SAR) expansion around a validated antiplasmodial scaffold.
- [1] Ling DB, et al. A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infect Dis. 2023;9(9):1695-1710. PMID: 37639221. View Source
